N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide
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Overview
Description
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may involve the use of catalysts or specific solvents to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzamide derivatives .
Scientific Research Applications
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving protein kinase B (PKB or Akt).
Medicine: It has potential therapeutic applications as a kinase inhibitor for the treatment of various cancers and other diseases involving dysregulated kinase activity.
Industry: The compound is used in the development of new pharmaceuticals and as a tool for drug discovery and development .
Mechanism of Action
The mechanism of action of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. By inhibiting PKB, the compound can modulate various cellular processes, including cell growth, proliferation, and survival. This mechanism makes it a promising candidate for the treatment of cancers and other diseases characterized by aberrant kinase activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinase B and have similar structural features.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are multi-targeted kinase inhibitors with potential anticancer activity.
N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide: This compound is another kinase inhibitor with a similar core structure.
Uniqueness
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide stands out due to its specific substitution pattern and the presence of the benzamide group, which enhances its binding affinity and selectivity for protein kinase B. This unique structure contributes to its potent inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C25H25N5O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-methyl-3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H25N5O/c1-17-9-10-20(29-25(31)18-6-3-2-4-7-18)14-22(17)19-8-5-13-30(15-19)24-21-11-12-26-23(21)27-16-28-24/h2-4,6-7,9-12,14,16,19H,5,8,13,15H2,1H3,(H,29,31)(H,26,27,28) |
InChI Key |
NBXRSWVOESWXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C3CCCN(C3)C4=NC=NC5=C4C=CN5 |
Origin of Product |
United States |
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